Bosentan - 147536-97-8

Bosentan

Catalog Number: EVT-263626
CAS Number: 147536-97-8
Molecular Formula: C27H29N5O6S
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosentan is a synthetic compound that acts as a dual endothelin receptor antagonist []. It is a member of the class of drugs known as endothelin receptor antagonists (ERAs) []. ERAs block the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, thereby inhibiting the biological effects of ET-1 []. Bosentan's role in scientific research is primarily in the investigation of the endothelin system and its implications in various physiological and pathological processes [].

Endothelin-1 (ET-1)

    Compound Description: Endothelin-1 is a potent vasoconstrictor peptide and a key mediator in the pathogenesis of pulmonary arterial hypertension (PAH) [, , , ]. It exerts its effects by binding to endothelin receptors (ETA and ETB), leading to vasoconstriction, cell proliferation, and fibrosis.

Big Endothelin-1

    Compound Description: Big Endothelin-1 is the inactive precursor of ET-1 [, ]. It is converted to the active ET-1 by endothelin-converting enzyme (ECE).

Ro 48-5033

    Compound Description: Ro 48-5033 is the major metabolite of Bosentan formed by hydroxylation at the t-butyl group [, ].

Ro 47-8634

    Compound Description: Ro 47-8634 is a minor metabolite of Bosentan, resulting from O-demethylation of the phenolic methyl ester [].

Ro 64-1056

    Compound Description: Ro 64-1056 is another minor metabolite of Bosentan, generated by both demethylation and hydroxylation processes [].

Tadalafil

    Compound Description: Tadalafil is a phosphodiesterase 5 (PDE5) inhibitor used to treat PAH [, ]. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.

Sildenafil

    Compound Description: Sildenafil, like Tadalafil, is a PDE5 inhibitor used in the treatment of PAH [, , , ].

Ambrisentan

    Compound Description: Ambrisentan is a selective endothelin receptor antagonist, primarily targeting the ETA receptor [, ]. It is used in the treatment of PAH.

Macitentan

    Compound Description: Macitentan is a newer generation endothelin receptor antagonist that exhibits high tissue penetration and a longer half-life compared to Bosentan [, ].

Iloprost

    Compound Description: Iloprost is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation [, ]. It is used for the treatment of PAH.

Nifedipine

    Compound Description: Nifedipine is a calcium channel blocker with vasodilatory effects [].

Metformin

    Compound Description: Metformin is a widely used antidiabetic drug that has also shown potential benefits in PAH [].

Source and Classification

Bosentan is synthesized through various chemical processes, primarily involving the coupling of specific organic compounds. It belongs to the class of drugs known as endothelin receptor antagonists, which are crucial in managing conditions characterized by excessive vasoconstriction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bosentan has evolved over time, with several methods reported in scientific literature. A notable process involves the coupling of a pyrimidine derivative with a sulfonamide derivative, which can be conducted using various catalysts and solvents to enhance yield and purity.

  1. Traditional Method: Early synthesis methods utilized ethylene glycol as a solvent, but this approach has drawbacks due to toxicity and inefficiency.
  2. Improved Method: Recent patents describe an improved synthesis route that avoids toxic solvents and minimizes steps, leading to higher yields and fewer impurities. This method employs coupling reactions between specific precursors under controlled conditions, often utilizing weak bases and suitable organic solvents like toluene or dichloromethane for extraction processes .
Molecular Structure Analysis

Structure and Data

Bosentan's molecular formula is C27H29N5O3SC_{27}H_{29}N_{5}O_{3}S, with a molecular weight of 489.61 g/mol. The structure features two aromatic rings connected by a bipyrimidine moiety, along with a sulfonamide group that plays a critical role in its biological activity.

  • Key Structural Features:
    • Sulfonamide functional group
    • Bipyrimidine core
    • Multiple aromatic rings contributing to its pharmacological properties
Chemical Reactions Analysis

Reactions and Technical Details

Bosentan undergoes several chemical reactions during its synthesis:

  1. Coupling Reaction: The primary reaction involves the nucleophilic substitution where a sulfonamide reacts with a halogenated pyrimidine derivative.
  2. Purification Steps: Post-synthesis, Bosentan is typically purified through recrystallization or solvent extraction techniques to remove impurities and by-products formed during the reaction .
Mechanism of Action

Process and Data

Bosentan functions by antagonizing both endothelin-A and endothelin-B receptors, which are involved in vasoconstriction and cellular proliferation. By blocking these receptors, Bosentan leads to:

  • Vasodilation: Reducing blood pressure in pulmonary arteries.
  • Decreased Vascular Resistance: Enhancing blood flow and oxygen delivery to tissues.

Studies indicate that Bosentan effectively lowers pulmonary artery pressure and improves exercise capacity in affected patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Bosentan appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like acetonitrile but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but should be stored away from light to prevent degradation.

Relevant Data or Analyses

Thermal analysis shows that Bosentan has specific melting points indicating its purity levels, while spectroscopic methods (like NMR and IR) confirm its structural integrity .

Applications

Scientific Uses

Bosentan is primarily used in clinical settings for:

  • Treatment of Pulmonary Arterial Hypertension: It improves symptoms related to this condition.
  • Research Applications: Due to its mechanism of action, Bosentan is also studied for potential uses in other vascular-related diseases.

Its effectiveness in managing pulmonary arterial hypertension has made it a significant subject of research in cardiovascular pharmacology, contributing to ongoing studies aimed at understanding endothelin's role in various pathophysiological conditions .

Molecular Mechanisms of Bosentan Action

Endothelin Receptor Antagonism: Structural and Functional Dynamics

Bosentan (C₂₇H₂₉N₅O₆S) is a sulfonamide-based non-peptide dual endothelin receptor antagonist. Its molecular structure features a bipyrimidine core and hydrophilic side chains, enabling competitive binding to both endothelin receptor subtypes (ETA and ETB). The drug exhibits ~20-fold higher affinity for ETA receptors (IC₅₀ = 4.7 nM) compared to ETB receptors (IC₅₀ = 95 nM), attributed to steric complementarity with ETA's hydrophobic binding pocket [2] [6]. This selective antagonism disrupts endothelin-1 (ET-1) signaling—a peptide elevated 10-fold in pulmonary arterial hypertension (PAH) patients that drives vasoconstriction and vascular remodeling [6].

Dual ETA/ETB Receptor Binding Affinity and Selectivity

The drug's efficacy stems from its balanced inhibition profile:

  • ETA blockade prevents vasoconstriction and smooth muscle proliferation
  • ETB blockade inhibits endothelial-mediated vasodilation but may reduce ET-1 clearance [6]Table 1: Receptor Binding Kinetics of Bosentan
Receptor SubtypeIC₅₀ (nM)Primary Cellular LocalizationFunctional Consequence of Blockade
ETA4.7Vascular smooth muscleInhibition of vasoconstriction and SMC proliferation
ETB95Vascular endotheliumPartial inhibition of ET-1 clearance; reduced nitric oxide/prostacyclin release

Competitive Inhibition of Endothelin-1 Signaling Pathways

Bosentan functions as a competitive antagonist, displacing ET-1 from its G protein-coupled receptors. This prevents:

  • Gαq/11-mediated calcium mobilization (acute vasoconstriction)
  • Gβγ subunit activation of MAPK/ERK pathways (chronic vascular remodeling) [6]The bipyrimidine moiety forms critical hydrogen bonds with receptor residues His¹⁴⁶ (ETA) and His⁷⁹ (ETB), explaining its sustained receptor occupancy [2].

Modulation of Pulmonary Vascular Remodeling

Suppression of Smooth Muscle Cell Proliferation

Bosentan inhibits ET-1-driven hyperplasia in pulmonary arterioles by:

  • Downregulating cyclin D1 expression → G1/S cell cycle arrest
  • Suppressing NADPH oxidase → reduced ROS generation
  • Inhibiting nuclear factor of activated T-cells (NFAT) phosphorylation → blockade of hypertrophic signaling [4] [6]In hypoxic rat models, bosentan reduced medial wall thickness by 48% and muscularization of distal arterioles by 62% compared to untreated controls [6].

Antifibrotic Effects in Connective Tissue Disorders

In PAH associated with systemic sclerosis, bosentan demonstrates extravascular antifibrotic activity:

  • Reduces collagen deposition by 35% in dermal fibroblasts
  • Inhibits TGF-β1-induced myofibroblast differentiation via Smad2/3 pathway suppression
  • Decreases endothelin-mediated fibroblast-to-myofibroblast transition (confirmed in scleroderma lung fibroblasts) [4] [6]Table 2: Molecular Pathways in Bosentan-Mediated Antiremodeling Effects
Pathway TargetedKey Molecular EffectorsBiological Outcome
ET-1/ETA axisCa²⁺/calmodulin, NFATReduced SMC hypertrophy
ROS signalingNOX4, p22ᵖʰᵒˣDecreased oxidative stress
Extracellular matrixMMP-9, TIMP-1, collagen I/IIIInhibition of fibrosis

Molecular Interactions with Cytochrome P450 Enzymes

CYP2C9 and CYP3A4-Mediated Metabolism

Bosentan undergoes hepatic biotransformation primarily via:

  • CYP2C9: Responsible for 60% of metabolism, generating Ro 48-5033 (hydroxylated tert-butyl metabolite)
  • CYP3A4: Catalyzes 40% of oxidation, producing Ro 47-8634 (demethylated metabolite) [2] [4] [8]The pharmacologically active metabolite Ro 48-5033 contributes 10-20% of parent drug activity but exhibits reduced hepatotoxic potential [4].

Metabolic Competition and Induction:1. Bosentan acts as a substrate and inducer of CYP enzymes:- Acute phase: Competes with other CYP2C9/3A4 substrates (e.g., warfarin)- Chronic phase: Upregulates enzyme expression via pregnane X receptor (PXR) activation (EC₅₀ = 19.9 μM) [1] [8]2. Genetic polymorphisms in CYP2C9 significantly impact clearance:- CYP2C92 allele (rs1799853) reduces metabolism by 70% → 3.5× higher hepatotoxicity risk (OR 3.5, 95% CI 1.01-11.8) [5] [7]- CYP2C93 (rs1057910) decreases catalytic activity by 90% [4]

Table 3: Pharmacokinetic Parameters of Bosentan Metabolism

Metabolic ParameterCYP2C9CYP3A4
Primary MetaboliteRo 48-5033Ro 47-8634
Contribution to Clearance60%40%
Enzyme Induction EC₅₀22.4 μM18.7 μM
Impact of Genetic Variants2/3: >80% reduced activityMinimal clinical significance

Figure 1: Metabolic Pathway of Bosentan

Bosentan → (CYP2C9) → Ro 48-5033 (active) → Further glucuronidation  Bosentan → (CYP3A4) → Ro 47-8634 → Ro 64-1056 (inactive)  

The dual metabolic pathway creates complex drug-drug interactions: Rifampicin (PXR agonist) enhances CYP induction, while cyclosporine (OATP inhibitor) reduces hepatic uptake, increasing bosentan AUC by 30-fold [3] [8].

Compound Nomenclature

Table 4: Chemical Identifiers for Bosentan

Identifier TypeDesignation
IUPAC Name4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
CAS Registry147536-97-8 (anhydrous); 157212-55-0 (hydrate)
DrugBank IDDB00559
SynonymsBosentan hydrate; Tracleer; Ro 47-0203
Molecular FormulaC₂₇H₂₉N₅O₆S (anhydrous); C₂₇H₂₉N₅O₆S·H₂O (hydrate)
SMILES NotationCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)OCCO)OC3=CC=CC=C3OC)NC4=NC=CC=N4

Note: Data consolidated from DrugBank [2] and KEGG DRUG [8].

Properties

CAS Number

147536-97-8

Product Name

Bosentan

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

Molecular Formula

C27H29N5O6S

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5).
9.04e-03 g/L

Synonyms

4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(o-methoxyphenoxy) -2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion; Ro 47-0203; Ro 47-0203/039; Tra

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.